D-Ribopyranosylamine
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Overview
Description
D-Ribopyranosylamine is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This field involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Mode of Action
The compound has been synthesized and characterized using analytical, spectral, and single-crystal X-ray diffraction methods . It exhibits both intra- and intermolecular hydrogen-bond interactions . .
Biochemical Pathways
Biochemical pathways are complex networks that determine biological function . Without specific studies on D-Ribopyranosylamine, it’s challenging to summarize the affected pathways and their downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribopyranosylamine can be synthesized from D-ribose. One common method involves the reaction of D-ribose with ammonia or an amine under controlled conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-Ribopyranosylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Scientific Research Applications
D-Ribopyranosylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It plays a role in studying glycan structures and functions.
Medicine: Research involving this compound contributes to understanding diseases related to glycan abnormalities.
Industry: It is used in the production of biochemical assays and other research tools.
Comparison with Similar Compounds
D-Ribosylamine: Another glycosylamine with similar applications in glycobiology.
D-Ribopyranosyl isothiocyanate: Used in the synthesis of heterocyclic compounds.
D-Ribopyranosylthiourea: Involved in various synthetic transformations
Uniqueness: D-Ribopyranosylamine is unique due to its specific structure and reactivity, making it particularly useful in glycobiology research. Its ability to participate in a wide range of chemical reactions and its role in glycan-related studies set it apart from other similar compounds .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-aminooxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSUMJKSOSGJJ-KKQCNMDGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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